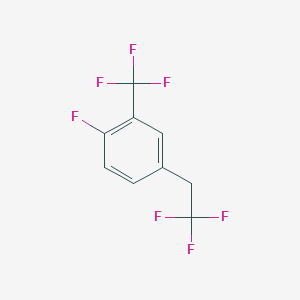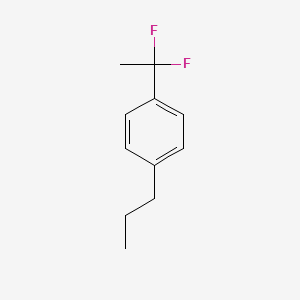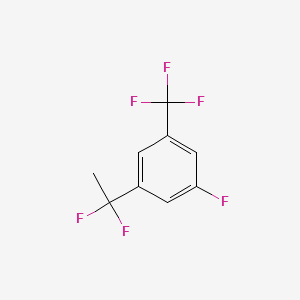
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
描述
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic fluorinated hydrocarbons. This compound is characterized by the presence of multiple fluorine atoms attached to a benzene ring, which imparts unique chemical and physical properties. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms onto a benzene ring through various fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas (F₂) or a fluorinating reagent like Selectfluor is used to introduce fluorine atoms onto the benzene ring. The reaction conditions often require the use of a catalyst, such as iron(III) fluoride (FeF₃), and may be carried out at elevated temperatures to achieve the desired substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. Continuous flow reactors and advanced fluorination techniques, such as gas-phase fluorination, may be employed to ensure efficient and safe production of the compound. The use of automated systems and stringent safety protocols is essential to minimize the risks associated with handling fluorine gas and other reactive fluorinating agents.
化学反应分析
Types of Reactions
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of fluorinated phenols or amines.
Oxidation: Formation of fluorinated benzoic acids or ketones.
Reduction: Formation of partially or fully de-fluorinated benzene derivatives.
科学研究应用
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds are often investigated for their potential as pharmaceuticals or agrochemicals.
Medicine: Explored for its potential use in drug discovery and development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, materials, and coatings. Fluorinated compounds are known for their chemical resistance and durability.
作用机制
The mechanism of action of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules through various mechanisms, including:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: The compound may interact with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.
Membrane Interaction: The compound may incorporate into cell membranes, altering their properties and affecting cellular processes.
相似化合物的比较
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can be compared with other similar fluorinated aromatic compounds, such as:
1-Fluoro-2,4,6-trifluorobenzene: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and properties.
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the trifluoroethyl group, resulting in different chemical and physical characteristics.
1-Fluoro-2-(trifluoromethyl)benzene: Similar to the target compound but with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated aromatic compounds.
属性
IUPAC Name |
1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKYCMMBVCKTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[4-(difluoromethyl)phenyl] propanoate](/img/structure/B1390555.png)



